molecular formula C24H35NO2 B1510444 Bis(4-(hexyloxy)phenyl)amine CAS No. 1158909-71-7

Bis(4-(hexyloxy)phenyl)amine

Cat. No. B1510444
CAS RN: 1158909-71-7
M. Wt: 369.5 g/mol
InChI Key: MKUJNGFFZMUZAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(4-(hexyloxy)phenyl)amine can be synthesized via a two-step process. The first step involves the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) . The second step involves the hydrolysis of its tert-butyl carbamate derivative .


Chemical Reactions Analysis

Bis(4-(hexyloxy)phenyl)amine can react with 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate to produce N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .

Scientific Research Applications

Optoelectronic Devices

“Bis(4-(hexyloxy)phenyl)amine” and its derivatives are of great interest for the synthesis of optoelectronic devices . These devices include organic solar cells (OSCs), organic light emitting diodes (OLEDs), and organic field effect transistors (OFETs) .

Donor Building Blocks

This compound is used as a donor building block in the production of organic photovoltaic materials . The donor fragment plays a significant role in the formation of the properties of small molecules, as well as polymeric materials .

Broadening Absorption Spectra

The introduction of an electron-rich fragment on the donor segment helps to broaden the absorption spectra . This is beneficial in the field of photovoltaics, where a broader absorption spectrum can capture more sunlight and convert it into electricity.

Prolongation of Excited State Lifetime

Attachment of energy delocalizing chromophores to “Bis(4-(hexyloxy)phenyl)amine” causes prolongation of excited state lifetime . This facilitates the electron injection into the conduction band of TiO2 , which is a crucial process in many optoelectronic devices.

Facilitating Electron Injection

“Bis(4-(hexyloxy)phenyl)amine” is used in the synthesis of new effective donor blocks. The use of these blocks in various combinations with acceptors and π-bridges leads to the production of new photovoltaic materials .

Synthesis of Triarylamino Derivatives

A family of triarylamino derivatives, including bis([1,1’-biphenyl]-4-yl)aminophenyl derivatives, is desirable for organic sensitizers . “Bis(4-(hexyloxy)phenyl)amine” is used in the synthesis of these derivatives .

Future Directions

Bis(4-(hexyloxy)phenyl)amine and its derivatives are of great interest for the synthesis of optoelectronic devices. Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes . Therefore, the future directions of this compound could involve its use in the production of new photovoltaic materials, organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .

properties

IUPAC Name

4-hexoxy-N-(4-hexoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUJNGFFZMUZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-(hexyloxy)phenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?

A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.

Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?

A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:

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